4-Amino-2-mercaptopyrimidine-5-carboxylic acid
Overview
Description
4-Amino-2-mercaptopyrimidine-5-carboxylic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of both amino and mercapto functional groups, which offer multiple sites for reactions and bonding, making it a versatile building block in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of derivatives of 4-amino-2-mercaptopyrimidine-5-carboxylic acid has been explored through various methods. For instance, the Biginelli reaction has been utilized to synthesize a series of 2-mercapto-4-(p-aminophenylsulphonylamino)-6-(aryl)-pyrimidine-5-carboxamide derivatives, indicating the versatility of 4-amino-2-mercaptopyrimidine-5-carboxylic acid in forming complex structures . Additionally, diorganotin compounds with 4-amino-2-mercaptopyrimidine have been synthesized, showcasing the compound's ability to form coordination complexes with metals .
Molecular Structure Analysis
The molecular structure of 4-amino-2-mercaptopyrimidine-5-carboxylic acid derivatives has been characterized using techniques such as single-crystal X-ray diffraction. This has revealed the presence of various hydrogen bonding motifs and interactions, such as the robust R22(8) supramolecular heterosynthon, which are crucial for the formation of cocrystals and the overall stability of the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of 4-amino-2-mercaptopyrimidine-5-carboxylic acid has been demonstrated through its acylation with carboxylic acid chlorides. This process occurs at multiple nucleophilic centers, including the sulfur atom, the ring nitrogen atom, and the amino group, leading to the formation of various monoacylated derivatives . The direction of acylation is influenced by factors such as temperature, reactant nature, and the order of addition.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-2-mercaptopyrimidine-5-carboxylic acid derivatives have been studied to some extent. For example, the acylated derivatives of 4,6-diamino-2-mercaptopyrimidine have been shown to react with nucleophilic reagents, leading to the formation of 2-mercaptopyrimidines and corresponding carboxylic acid derivatives . These derivatives also exhibit the ability to rearrange to isomeric acyl derivatives, highlighting the dynamic nature of these compounds.
Scientific Research Applications
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Anti-inflammatory Activities
- Field : Pharmacology
- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Method : Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Nonlinear Optical Applications
- Field : Material Science
- Application : Pyrimidine derivatives have been synthesized and grown as optically transparent single crystals for nonlinear optical (NLO) and optical limiting applications .
- Method : The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis . The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
- Results : The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated . The calculated value of χ(3) is found to be excellent compared to other organic single crystals .
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Inhibition of Iodothyronine 5’-deiodinase
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Antioxidant Activities
- Field : Pharmacology
- Application : Pyrimidines display a range of pharmacological effects including antioxidants . Antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Method : Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation . The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
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Antibacterial Activities
- Field : Microbiology
- Application : Pyrimidine derivatives have been reported to have antibacterial activity .
- Results : 5-(5-amino-1,3,4-thiadiazol-2-yl)-4-(4-hydroxy phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one was reported to be the most promising antibacterial among the series screened . 2-(1,3-benzothiazol-2-ylimino)-1,2-dihydro pyrimidine-4,6-diamine showed excellent activity on both gram positive and negative .
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Liver Fibrosis Treatment
Safety And Hazards
The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
properties
IUPAC Name |
6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2S/c6-3-2(4(9)10)1-7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCCUWZDHQOJQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873570 | |
Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-mercaptopyrimidine-5-carboxylic acid | |
CAS RN |
875-60-5 | |
Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-mercaptopyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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